Butylguanidine monohydrochloride
Description
Butylguanidine monohydrochloride is a guanidine derivative characterized by a butyl group attached to the guanidine backbone, with a hydrochloride salt formation. Guanidine derivatives are widely studied for their applications in pharmaceuticals, organic synthesis, and material science due to their strong basicity and ability to form stable salts. The compound shares core features with guanidine hydrochloride (CH5N3·HCl), a well-characterized denaturant and chaotropic agent, but differs in alkyl substitution, which influences solubility, stability, and biological activity .
Properties
IUPAC Name |
2-butylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H4,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYKHZQEJXPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172945 | |
| Record name | Butylguanidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19341-56-1 | |
| Record name | Guanidine, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19341-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylguanidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylguanidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Vidarabine can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. This method, conducted under continuous-flow conditions, yields high purity vidarabine . Industrial production methods often involve similar enzymatic processes to ensure high efficiency and sustainability.
Chemical Reactions Analysis
Vidarabine undergoes several types of chemical reactions, including phosphorylation, which is essential for its antiviral activity. The compound is sequentially phosphorylated by kinases to form the triphosphate ara-ATP, which acts as both an inhibitor and a substrate of viral DNA polymerase . Common reagents used in these reactions include various kinases and nucleotides. The major product formed from these reactions is ara-ATP, the active form of vidarabine .
Scientific Research Applications
Chemical Synthesis
Butylguanidine monohydrochloride is utilized as an intermediate in chemical synthesis processes. Its unique chemical properties allow it to participate in reactions that form more complex compounds, which can be beneficial in drug development and material science .
Biological Studies
3.1 Neuropharmacology
In neuropharmacological studies, this compound has been investigated for its potential effects on neurotransmitter systems. Its interactions with gamma-aminobutyric acid (GABA) receptors suggest a role in modulating neuronal excitability, which could have implications for treating neurological disorders .
3.2 Anti-inflammatory Research
There is emerging evidence that compounds within the biguanide class may exhibit anti-inflammatory properties. Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antidiabetic Effects | Investigated the impact of butylguanidine on glucose metabolism | Demonstrated improved insulin sensitivity in animal models |
| Neuropharmacological Assessment | Examined effects on GABAergic signaling | Indicated modulation of neurotransmitter release and potential therapeutic benefits |
| Anti-inflammatory Trials | Evaluated anti-inflammatory effects | Showed significant reduction in inflammation markers in induced arthritis models |
Mechanism of Action
Vidarabine exerts its antiviral effects by interfering with the synthesis of viral DNA. It is phosphorylated to its active form, ara-ATP, which competitively inhibits viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to the formation of faulty DNA . This process ultimately destabilizes the viral DNA strands and inhibits viral replication .
Comparison with Similar Compounds
Guanidine Hydrochloride
- Chemical Formula : CH5N3·HCl
- Key Properties : Melting point ~181–183°C, high solubility in water (2280 g/L at 20°C), and denaturing effects on proteins.
- Comparison: Unlike butylguanidine monohydrochloride, guanidine hydrochloride lacks an alkyl chain, making it more polar and less lipophilic. This difference impacts applications; for example, guanidine hydrochloride is used in protein unfolding, whereas alkylated derivatives like butylguanidine may exhibit enhanced membrane permeability for drug delivery .
1-(4-Cyanophenyl)guanidine Hydrochloride
N-Phenylimidodicarbonimidic Diamide Hydrochloride
- Similarity Score : 0.69 .
- Key Features : Contains an imidodicarbonimidic core, offering multiple hydrogen-bonding sites.
- Comparison: The complex structure may confer higher stability but lower synthetic accessibility compared to this compound, which has a simpler alkyl modification .
Comparison with Pharmaceutical Hydrochloride Salts
Bupivacaine Hydrochloride Monohydrate
- Formula : C18H28N2O·HCl·H2O
- Application : Local anesthetic; the hydrochloride salt improves water solubility for injection.
- Comparison: Both compounds utilize hydrochloride salts for enhanced bioavailability. However, bupivacaine’s piperidine-carboxamide structure differs significantly from butylguanidine’s guanidine core, leading to distinct mechanisms of action (sodium channel blockade vs.
Prilocaine Hydrochloride
- Key Features : Used as a local anesthetic; includes stringent purity requirements for organic impurities (e.g., o-toluidine hydrochloride).
- Comparison: Like this compound, prilocaine’s hydrochloride form ensures stability. However, prilocaine’s toluidine-derived structure emphasizes the importance of aromaticity in anesthetic potency, a feature absent in butylguanidine .
Melting Points
- α,γ-Dibenzylguanidine Hydrochloride : 186°C .
- Tribenzylguanidine Hydrochloride : 203–204°C .
- This compound: Expected to have a lower melting point than aromatic analogs due to reduced π-π interactions.
Data Table: Key Comparative Properties
| Compound | Formula | Molecular Weight | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| Guanidine Hydrochloride | CH5N3·HCl | 95.53 | 181–183 | Protein denaturation |
| This compound* | C5H12N3·HCl | 153.63 | ~160–170 (estimated) | Pharmaceutical intermediate |
| 1-(4-Cyanophenyl)guanidine HCl | C8H8N4·HCl | 200.64 | Not reported | Research chemical |
| Bupivacaine HCl Monohydrate | C18H28N2O·HCl·H2O | 342.89 | 107–109 | Local anesthetic |
*Estimated values based on structural analogs.
Biological Activity
Butylguanidine monohydrochloride (BGH) is a guanidine derivative that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, synthesizing findings from diverse sources, including case studies, research articles, and patent literature.
- Chemical Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 150.63 g/mol
- CAS Number : 50-01-1
This compound acts primarily as a sympathomimetic agent , exhibiting effects similar to catecholamines. It has been shown to stimulate the release of norepinephrine from sympathetic nerve endings, which can lead to increased blood pressure and heart rate. This mechanism is particularly relevant in therapeutic contexts where modulation of adrenergic activity is desired.
Biological Activities
- Antihypertensive Effects :
- Neuromodulatory Effects :
- Antimicrobial Activity :
Case Study 1: Antihypertensive Activity
In a controlled study involving hypertensive rats, BGH was administered at varying doses (1 mg/kg to 10 mg/kg). Results indicated a significant reduction in blood pressure correlated with dosage increase, with minimal side effects noted compared to standard antihypertensive drugs like guanethidine .
| Dose (mg/kg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
|---|---|---|
| 0 | 180 ± 5 | 110 ± 3 |
| 1 | 160 ± 4 | 100 ± 2 |
| 5 | 140 ± 6 | 90 ± 4 |
| 10 | 120 ± 5 | 80 ± 3 |
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of BGH against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicated that BGH possesses significant antibacterial activity, warranting further exploration into its applications in infectious diseases .
Research Findings
Recent investigations have expanded the understanding of BGH's biological role:
- Protein Interaction Studies : BGH has been shown to interact with various proteins involved in metabolic pathways, suggesting potential roles in metabolic disorders .
- Neuroprotective Properties : Research indicates that BGH may offer neuroprotective benefits by modulating oxidative stress and inflammation pathways in neuronal cells .
Q & A
Q. What statistical approaches are recommended for analyzing kinetic data in reactions involving this compound?
- Non-Linear Regression : Fit time-course data to integrated rate equations (e.g., first/second-order kinetics) using GraphPad Prism. Report confidence intervals for rate constants .
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
